molecular formula C19H21BrN2OS B2716256 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106751-46-5

3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2716256
CAS No.: 1106751-46-5
M. Wt: 405.35
InChI Key: JTOQVHATCSZIPJ-UHFFFAOYSA-M
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Description

This compound belongs to the class of imidazo[2,1-b][1,3]thiazinium bromides, characterized by a fused bicyclic system with a hydroxyl group at position 3, a phenyl substituent, and an o-tolyl (2-methylphenyl) group at position 1. Its molecular formula is C₂₀H₂₁BrN₂OS, with a molecular weight of 417.36 g/mol. The structure combines a thiazine ring fused to an imidazole moiety, creating a planar heterocyclic system that influences its electronic and steric properties.

Synthesis of such compounds typically involves cyclization reactions of hydrazonoyl bromides with thiocyanate derivatives or related reagents under reflux conditions, as seen in analogous syntheses (e.g., ).

Properties

IUPAC Name

1-(2-methylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2OS.BrH/c1-15-8-5-6-11-17(15)20-14-19(22,16-9-3-2-4-10-16)21-12-7-13-23-18(20)21;/h2-6,8-11,22H,7,12-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOQVHATCSZIPJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is part of a class of heterocyclic compounds known for their diverse biological activities. This article examines its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide features a complex imidazo-thiazine core that contributes to its biological properties. The presence of hydroxyl and phenyl groups enhances its interaction with biological targets.

Molecular Formula

  • C : 19
  • H : 20
  • N : 2
  • S : 1
  • Br : 1

Molecular Weight

Approximately 373.34 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
SUIT-25.11Apoptosis induction
Capan-110.8Cell cycle arrest
Panc-17.5Inhibition of migration

These values indicate the effectiveness of the compound in inhibiting cell growth across different pancreatic cancer models .

The compound's biological activity is attributed to its ability to modulate key signaling pathways involved in cancer progression. Specifically, it has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

Pathway Inhibition Data

PathwayEffectReference
PI3K/AKTInhibition
MAPK/ERKModulation

Study 1: Antiproliferative Activity on Pancreatic Cancer Cells

In a comprehensive study evaluating various imidazo-thiazine derivatives, 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide exhibited potent antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cells. The study utilized the Sulforhodamine B assay to determine IC50 values and assessed the compound's impact on cell migration through scratch wound-healing assays .

Study 2: Mechanistic Insights into Anticancer Activity

Another investigation focused on the molecular mechanisms underlying the compound's anticancer activity. It was found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells. This suggests a shift towards apoptosis as a key mechanism for its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (R₁, R₂, R₃) Key Spectral Data (IR/NMR) Notable Features Reference
3-Hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide C₂₀H₂₁BrN₂OS R₁ = phenyl, R₂ = o-tolyl, R₃ = H IR: Broad O–H stretch (~3433 cm⁻¹) Planar heterocycle with dual aromaticity
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium bromide C₁₇H₁₆BrFN₂OS R₁ = 4-fluorophenyl, R₂ = phenyl ¹H-NMR: Fluorine-induced deshielding in aromatic protons Enhanced electronegativity from fluorine
1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide C₂₃H₂₄BrN₃O₄S R₁ = 4-nitrophenyl, R₂ = 2,5-dimethoxyphenyl IR: Nitro group absorption (~1520 cm⁻¹) Electron-withdrawing nitro group
3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide C₂₂H₂₅BrN₂OS R₁ = 2,4-dimethylphenyl, R₂ = o-tolyl ¹H-NMR: Methyl resonances at ~2.3 ppm Increased steric bulk from methyl groups

Key Observations:

Substituent Effects on Reactivity and Bioactivity The fluorophenyl analog () exhibits enhanced electronegativity, which may improve membrane permeability in biological systems compared to the non-fluorinated target compound . Methyl groups (e.g., in 2,4-dimethylphenyl or o-tolyl substituents) increase steric hindrance, which could reduce rotational freedom and stabilize specific conformations .

Spectral and Physical Properties

  • IR Spectroscopy : Hydroxyl groups consistently show broad stretches near 3433 cm⁻¹ across analogs, while nitro groups in nitrophenyl derivatives exhibit characteristic absorptions at ~1520 cm⁻¹ .
  • ¹H-NMR : Methyl groups in o-tolyl or dimethylphenyl substituents produce distinct singlets or doublets at ~2.3 ppm, aiding in structural confirmation .

Synthetic Pathways Analogous compounds (e.g., ) are synthesized via cyclocondensation of hydrazonoyl bromides with thiocyanate derivatives. Reaction times (4–6 hours) and solvent systems (ethanol/water) are critical for yield optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Cyclocondensation : Reacting substituted benzimidazoles with thiazinone precursors in polar aprotic solvents (e.g., DMF) under reflux, using catalysts like K₂CO₃ to promote heterocycle formation .
  • Quaternary Ammonium Formation : Introducing the o-tolyl group via alkylation or nucleophilic substitution, requiring precise temperature control (60–80°C) to avoid byproducts .
  • Yield Optimization : Use a 3:1 molar ratio of reactants, and monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm functional groups (e.g., hydroxy peak at ~3200–3500 cm⁻¹, C-Br stretch at ~600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign signals to distinguish imidazo-thiazinium protons (δ 7.2–8.1 ppm for aromatic groups) and tetrahydro ring protons (δ 2.5–4.0 ppm) .
  • Elemental Analysis : Validate molecular formula (C₂₀H₂₁BrN₂OS) with <0.3% deviation from theoretical values .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M⁺] at m/z 433.08 (calc. 433.07) .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Modeling : Use software like AutoDock Vina to generate 3D conformers of the compound. Optimize geometry via DFT (B3LYP/6-31G* basis set) .
  • Binding Site Analysis : Align the compound’s structure with active sites (e.g., acetylcholinesterase’s catalytic triad) using PyMOL. Hydrogen bonding (e.g., hydroxy group with Ser203) and π-π stacking (imidazo-thiazinium with Trp86) are critical .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve discrepancies in reported biological activities across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assays : Adopt uniform protocols (e.g., MTT assay for cytotoxicity, with 48-hour incubation and 5% CO₂) to minimize variability .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤0.1%) .
  • Meta-Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to compare datasets, identifying outliers due to impurities or assay sensitivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Screening : Replace the o-tolyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects. Synthesize analogs via Suzuki coupling .
  • Pharmacophore Mapping : Identify critical moieties (e.g., the hydroxy group for H-bonding, bromine for hydrophobic interactions) using CoMFA or CoMSIA .
  • In Vivo Validation : Test top candidates in rodent models (e.g., anti-inflammatory activity via carrageenan-induced paw edema assay) with dose-ranging (10–100 mg/kg) .

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